molecular formula C10H12N2 B2929294 2-Amino-3-isopropylbenzonitrile CAS No. 1369893-57-1

2-Amino-3-isopropylbenzonitrile

Cat. No.: B2929294
CAS No.: 1369893-57-1
M. Wt: 160.22
InChI Key: WINTUEPMQBDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 2-Amino-3-isopropylbenzonitrile in Contemporary Organic Synthesis and Chemical Biology Research

The significance of this compound in contemporary research is primarily derived from its potential as a scaffold in the creation of more elaborate chemical entities. The presence of both an amino (-NH2) and a nitrile (-C≡N) group provides two reactive centers for a variety of chemical transformations. Such bifunctional molecules are valuable in organic synthesis. bldpharm.comaaronchem.com

The amino group can undergo reactions like acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents or the formation of new ring systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds. google.com This dual functionality makes compounds like this compound useful starting materials in combinatorial chemistry and targeted synthesis campaigns.

While specific high-impact studies focusing exclusively on this compound are not prevalent in publicly accessible literature, its structural motifs are present in molecules of significant biological interest. For instance, substituted benzonitriles are investigated as enzyme inhibitors and are core components of some pharmaceuticals. googleapis.comdiva-portal.orggoogle.com Therefore, the primary role of this compound in the current research landscape is that of a specialized building block, available for researchers to incorporate into the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Overview of Benzonitrile (B105546) and Related Amino-Nitrile Scaffolds in Academic Contexts

Benzonitrile and its derivatives are fundamental scaffolds in organic chemistry. The nitrile group is a versatile functional group that can participate in various chemical reactions, making benzonitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com

Amino-nitrile scaffolds, which feature both an amino and a nitrile group, are particularly important in medicinal chemistry and chemical biology. nih.gov These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets. The amino group often acts as a hydrogen bond donor or acceptor, while the nitrile group can also participate in hydrogen bonding. rsc.org

This class of compounds is integral to the synthesis of various nitrogen-containing heterocycles, which are ubiquitous in drug molecules. rsc.org For example, derivatives of 2-aminobenzonitrile (B23959) are used as precursors for the synthesis of quinazolines and other fused heterocyclic systems. Furthermore, α-amino nitriles are key intermediates in the Strecker synthesis of amino acids. rsc.org The development of new synthetic methods to create functionalized amino-nitriles remains an active area of academic research, highlighting their continued importance in modern organic chemistry. nih.govsioc-journal.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINTUEPMQBDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Isopropylbenzonitrile and Its Structural Analogs

Established Synthetic Routes to 2-Amino-3-isopropylbenzonitrile

While specific literature on the direct synthesis of this compound is limited, its preparation can be inferred from well-established methods for analogous substituted benzonitriles.

Historically, the synthesis of aryl nitriles has been achieved through several robust methods. These include the ammoxidation of methyl aromatics, the cyanation of haloaromatics, and the dehydration of arylamides. rsc.org Two of the most common laboratory-scale methods are the Sandmeyer reaction and the dehydration of aldoximes.

Sandmeyer Reaction: This reaction is a cornerstone for converting primary aryl amines into a variety of functional groups, including nitriles. byjus.comwikipedia.org The process involves the diazotization of an aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst to yield the corresponding benzonitrile (B105546). wikipedia.orgjove.com For this compound, a plausible route would start with 2-isopropylaniline, which would be diazotized and subsequently subjected to a Sandmeyer cyanation. cphi-online.comacs.org

Dehydration of Aldoximes: Another prevalent method involves the conversion of an aromatic aldehyde to an aldoxime, followed by dehydration to the nitrile. rsc.org This two-step, one-pot process often uses hydroxylamine (B1172632) hydrochloride to form the oxime intermediate, which is then dehydrated using various reagents like formic acid, acetic acid, or triphosgene. rsc.org A potential pathway to this compound could start from 2-amino-3-isopropylbenzaldehyde.

Other Methods:

Cyanation of Aryl Halides: The direct displacement of a halogen (typically bromine or chlorine) on an aromatic ring with a cyanide source, often catalyzed by transition metals like palladium or nickel, is a powerful method. cphi-online.comacs.org A potential precursor, 2-bromo-6-isopropylaniline, could be cyanated to yield the target molecule. A patent describes the cyanation of 2-trifluoromethyl-4-haloaniline using cuprous cyanide at high temperatures (140-180 °C). google.com

From 2-Arylindoles: A novel one-pot method involves the nitrosation of 2-arylindoles followed by an iron(III)-catalyzed C-C bond cleavage to produce a variety of 2-aminobenzonitriles in good to excellent yields. acs.org

Table 1: Comparison of Conventional Benzonitrile Synthesis Methods

MethodStarting MaterialKey ReagentsGeneral AdvantagesGeneral DisadvantagesReference
Sandmeyer ReactionAryl AmineNaNO₂, H⁺, CuCNWide applicability, good yieldsUses highly toxic cyanides, generates diazonium intermediates byjus.comwikipedia.org
Aldoxime DehydrationAryl AldehydeNH₂OH·HCl, Dehydrating agent (e.g., Ac₂O)Avoids highly toxic cyanidesRequires aldehyde precursor, can require harsh dehydrating conditions rsc.org
Cyanation of Aryl HalideAryl HalideCyanide source (e.g., CuCN, Zn(CN)₂), Catalyst (e.g., Pd, Ni)Good for functionalized arenesRequires halide precursor, uses toxic cyanides, catalyst cost cphi-online.comacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgnih.gov The Strecker reaction, first reported in 1850, is the classic MCR for producing α-aminonitriles from an aldehyde, an amine, and a cyanide source. mdpi.comresearchgate.net

While the direct formation of 2-aminobenzonitriles via MCRs is less common, the 2-aminobenzonitrile (B23959) scaffold is a valuable building block in subsequent MCRs to create complex heterocyclic structures like quinazolinones. acs.orgrsc.orgnih.gov For example, 2-aminobenzonitrile can react with carbonyl compounds in the presence of a catalyst to form 2-substituted 4(1H)-quinazolinones in a tandem reaction. organic-chemistry.org A novel MCR involving arynes, imines, and nitriles has been developed to produce chiral β-aminonitriles without metal catalysts, highlighting the potential for innovative bond formations. rsc.org

Another relevant intramolecular reaction is the Thorpe-Ziegler reaction, which involves the base-catalyzed cyclization of a dinitrile to form an enaminonitrile. researchgate.netnumberanalytics.comwikipedia.org This demonstrates the utility of the nitrile group in forming new rings and functional groups.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry focuses on developing highly selective, efficient, and environmentally friendly methods. These advanced strategies allow for the precise modification of molecules like this compound to create a diverse range of derivatives.

Achieving chemo- and regioselectivity is a primary goal in the synthesis of complex organic molecules. This involves selectively reacting one functional group in the presence of others or targeting a specific position on a molecule. For benzonitrile derivatives, C-H activation is a powerful tool for introducing new functional groups directly onto the aromatic ring, often guided by a directing group. mdpi.comrsc.org

Directed C-H Functionalization: A nitrile-containing directing group can be used to achieve meta-selective olefination of arenes using a palladium catalyst. rsc.org This strategy could be adapted to functionalize the C-5 position of a this compound derivative. Similarly, other directing groups can guide functionalization to ortho positions. mdpi.comnih.gov For instance, the aldehyde group at the C3 position of indole (B1671886) has been used as a directing group to achieve selective functionalization at the C4 position. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In electron-poor aromatic systems, nucleophilic aromatic substitution of hydrogen can occur. For example, phosphorus-stabilized carbanions have been shown to react regioselectively with nitrobenzene (B124822) and benzonitrile derivatives. researchgate.net

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical processes. nih.gov

Use of Water as a Solvent: Researchers have developed methods for synthesizing aryl nitriles from aromatic aldehydes in water, minimizing the use of harmful organic solvents. rsc.org

Ionic Liquids: Ionic liquids have been employed as recyclable co-solvents and catalysts for the synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine salt, eliminating the need for metal catalysts and simplifying product separation. rsc.org

Catalytic Systems: The development of sustainable catalysts is a key area of green chemistry. Nanorod manganese oxide has been shown to be a highly active and selective heterogeneous catalyst for the hydration of nitriles to amides. researchgate.net For the synthesis of quinazolinones from 2-aminobenzonitriles, CO₂ has been used as a C1 source with a DBU-coupled ionic liquid catalyst under mild, solvent-free conditions. nih.gov Comparing conventional and microwave-assisted synthesis of azomethine derivatives of 5-amino-2-fluorobenzonitrile (B1271941) showed that the microwave method was faster, required less solvent, and produced higher yields. researchgate.netimpactfactor.org

Table 2: Examples of Green Synthetic Methods for Nitriles and Derivatives

ReactionCatalyst/MediumGreen AdvantageYieldReference
Aldehyde to NitrileWaterAvoids harmful organic solventsGood to excellent rsc.org
Aldehyde to NitrileIonic Liquid [HSO₃-b-Py]·HSO₄Recyclable catalyst/solvent, no metal catalyst100% rsc.org
Aldehyde to NitrileSilica-gelSolvent-free, simple work-upGood to excellent ajgreenchem.com
2-Aminobenzonitrile + CO₂ to QuinazolinoneDBU/[Bmim][OAc]Uses CO₂, mild conditions, recyclable catalystGood to excellent nih.gov

Asymmetric synthesis focuses on the creation of chiral molecules in an enantiomerically pure form, which is crucial for the development of many pharmaceuticals. nih.gov While this compound itself is achiral, its derivatives can be chiral, necessitating enantioselective methods.

Atroposelective Synthesis: Axially chiral biaryls are an important class of chiral compounds. beilstein-journals.org Methods have been developed for the atroposelective synthesis of axially chiral benzonitriles starting from racemic 2-arylbenzaldehydes using N-heterocyclic carbene (NHC) organocatalysts. researchgate.netresearchgate.net Cobalt-catalyzed [2+2+2] cycloaddition reactions have also been used to create axially chiral 2-arylpyridines with high enantiomeric excess. acs.org

Synthesis of Chiral Building Blocks: Palladium-catalyzed domino Heck/Suzuki or Heck/Sonogashira sequences have been used for the enantioselective and diastereoselective 1,2-dicarbofunctionalization of trisubstituted alkenes, creating vicinal spiro quaternary and tertiary stereocenters in a single step with excellent control. chinesechemsoc.org Such strategies could be employed to construct complex chiral scaffolds from derivatives of this compound.

The development of these advanced synthetic methodologies continues to expand the toolkit available to chemists for the efficient, selective, and sustainable production of complex molecules like this compound and its diverse structural analogs.

Mechanistic Elucidation of Synthetic Pathways Towards this compound

Investigation of Proposed Reaction Mechanisms

The proposed synthetic routes towards this compound are underpinned by well-established reaction mechanisms in organic chemistry. A deeper investigation into these mechanisms provides insight into the reaction's feasibility, potential byproducts, and optimization strategies.

Mechanism of Palladium-Catalyzed Amination/Cyanation:

The palladium-catalyzed synthesis of 2-aminobenzonitriles from aryl halides proceeds through a catalytic cycle that typically involves oxidative addition, ligand exchange, and reductive elimination steps. In the context of a tandem amination/cyanation reaction, the mechanism is more complex. One proposed pathway involves the initial oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by coordination and insertion of a norbornene molecule, which acts as a transient directing group, facilitating the ortho-C-H activation and subsequent amination. The final step involves the cyanation at the ipso-position, regenerating the Pd(0) catalyst. scispace.com The key to the regioselectivity of this reaction lies in the formation of a stable palladacycle intermediate.

Mechanism of Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation of 2-aminobenzonitrile with an isopropyl source, such as 2-chloropropane (B107684) or propene, would proceed via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically AlCl₃, would generate a highly electrophilic isopropyl carbocation. This carbocation would then be attacked by the electron-rich benzene (B151609) ring of 2-aminobenzonitrile. The amino group, being a strong activating group, would direct the substitution to the ortho and para positions. However, the steric hindrance from the adjacent cyano group and the potential for the Lewis acid to coordinate with the amino group could complicate the reaction and affect the regioselectivity. A potential side reaction is the rearrangement of the carbocation, although this is less of a concern with a secondary carbocation like the isopropyl cation. pressbooks.publibretexts.org

Mechanism of Nitro Group Reduction:

The reduction of 3-isopropyl-2-nitrobenzonitrile to this compound can be achieved using various reducing agents. With a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas, the mechanism involves the catalytic hydrogenation of the nitro group. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. When using a reducing agent like tin(II) chloride (SnCl₂) in acidic medium, the mechanism involves a series of single electron transfers from the Sn(II) species to the nitro group, leading to its reduction.

Kinetic and Thermodynamic Considerations in Reaction Design

The successful synthesis of this compound requires careful consideration of both kinetic and thermodynamic factors to maximize the yield of the desired product and minimize the formation of byproducts.

Kinetic Considerations:

The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants and catalysts, and the presence of any inhibitors. In the context of palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction kinetics. nih.gov For instance, the rate of oxidative addition and reductive elimination can be tuned by modifying the electronic and steric properties of the phosphine (B1218219) ligands on the palladium center. Kinetic studies, such as reaction progress analysis, can help in identifying the rate-determining step of the catalytic cycle and in optimizing the reaction conditions. whiterose.ac.uk

In Friedel-Crafts alkylation, the reaction rate is dependent on the concentration of the electrophile and the nucleophilicity of the aromatic ring. The presence of the deactivating cyano group on the benzonitrile ring would likely slow down the rate of electrophilic substitution compared to unsubstituted benzene. Temperature control is also crucial, as higher temperatures can lead to undesired side reactions and polysubstitution.

Thermodynamic Considerations:

The following table outlines key kinetic and thermodynamic parameters and their relevance in the synthesis of this compound:

ParameterRelevance in Synthesis
Activation Energy (Ea) Determines the temperature sensitivity of the reaction rate. A lower Ea leads to a faster reaction at a given temperature.
Rate Constant (k) Quantifies the rate of the reaction. Optimization of reaction conditions aims to maximize the rate constant for the desired product formation.
Enthalpy of Reaction (ΔH) Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). This is important for temperature control and safety.
Gibbs Free Energy (ΔG) Determines the spontaneity of a reaction. A negative ΔG indicates a thermodynamically favorable process.
Equilibrium Constant (Keq) Indicates the extent to which a reaction will proceed to completion. A large Keq favors the formation of products.

By carefully considering these mechanistic, kinetic, and thermodynamic principles, it is possible to design and optimize a synthetic route to this compound, even in the absence of a directly reported procedure.

Structural Elucidation and Spectroscopic Characterization of 2 Amino 3 Isopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment, connectivity, and spatial relationships of atoms, NMR provides a detailed molecular map.

One-Dimensional NMR (¹H, ¹³C) Analysis for Chemical Environment Probing

One-dimensional (1D) NMR provides foundational information about the number and types of proton and carbon environments in a molecule.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of 2-Amino-3-isopropylbenzonitrile, distinct signals are expected for the protons of the isopropyl group, the aromatic ring, and the amino group. The isopropyl group should present as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a classic signature of this moiety. The aromatic region would display complex splitting patterns for its three protons, influenced by their positions relative to the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group. The amino protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides one signal for each unique carbon atom. libretexts.org For this compound, ten distinct signals are anticipated: six for the aromatic carbons (including two quaternary carbons bonded to the amino/isopropyl groups and the nitrile group), one for the nitrile carbon, and three for the isopropyl group (one methine and two equivalent methyl carbons). The chemical shifts are influenced by the electronic effects of the substituents. libretexts.org For instance, the carbon bearing the nitrile group (C-CN) and the carbon attached to the amino group (C-NH₂) would be significantly affected, appearing at characteristic downfield and upfield positions, respectively.

The table below outlines the predicted ¹H and ¹³C NMR data for this compound based on standard chemical shift values and substituent effects.

Atom Type Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Isopropyl -CH(CH ₃)₂~1.25Doublet (d)~22
Isopropyl -CH (CH₃)₂~3.1 - 3.4Septet (sept)~28
Aromatic C-H~6.7 - 7.4Multiplet (m)~115 - 140
Aromatic C-NH₂--~148 - 152
Aromatic C-CN--~105 - 110
Aromatic C-isopropyl--~145 - 150
Nitrile -C N--~117 - 120
Amino -NHBroadSinglet (s)-

Two-Dimensional NMR (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, providing definitive evidence of molecular connectivity. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Key correlations expected for this compound would include a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling network among the three adjacent protons on the aromatic ring, helping to assign their specific positions. myskinrecipes.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates protons with their directly attached carbons. nih.gov This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal. For example, it would link the aromatic proton signals to their specific aromatic carbon signals and the isopropyl proton signals to the methine and methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of quaternary (non-protonated) carbons and piecing together the molecular fragments. Expected correlations would be seen from the isopropyl methyl protons to the isopropyl methine carbon and the aromatic carbon at position 3. Correlations from aromatic protons to the nitrile carbon would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of whether they are bonded. chemicalbook.com For this compound, a key NOESY correlation would be expected between the isopropyl methine proton and the aromatic proton at position 4, and between the amino protons and the aromatic proton at position 6, confirming the substituent arrangement around the benzene (B151609) ring.

Advanced Solid-State NMR Techniques

While no specific solid-state NMR (ssNMR) studies for this compound are publicly available, this technique is powerful for characterizing materials in their solid form. chromatographyonline.comnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions. For a crystalline substance like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), identify intermolecular interactions such as hydrogen bonding involving the amino group, and determine the precise molecular conformation and packing within the crystal lattice. chromatographyonline.com

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition, and through fragmentation, its structure. ajgreenchem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular weight with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂. HRMS would be used to confirm this by matching the experimentally measured exact mass with the theoretically calculated mass.

Parameter Value Source
Molecular FormulaC₁₀H₁₂N₂-
Calculated Monoisotopic Mass160.10005 Da researchgate.net
Expected [M+H]⁺ Ion (ESI)161.10733 m/z researchgate.net
Expected [M+Na]⁺ Ion (ESI)183.08927 m/z researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Fragmentation Studies

Chromatography-mass spectrometry techniques are used to separate components of a mixture and analyze them individually.

GC-MS: In Gas Chromatography-Mass Spectrometry, volatile compounds are separated in a gas chromatograph before being ionized and detected by the mass spectrometer. For this compound, GC-MS would serve to assess purity and provide structural information through its characteristic fragmentation pattern upon electron impact (EI) ionization. A primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable benzylic cation, resulting in a prominent peak at [M-15]⁺. Further fragmentation of the aromatic ring and loss of HCN from the nitrile group could also be expected.

LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for less volatile or thermally sensitive compounds. This compound can be analyzed directly by LC-MS, typically using soft ionization methods like Electrospray Ionization (ESI). This method usually results in minimal fragmentation and shows a strong signal for the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 161.1. This confirms the molecular weight of the compound. Tandem MS (MS/MS) experiments could then be performed on this ion to induce fragmentation and gain further structural details.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups and probing the conformational aspects of this compound.

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. thermofisher.com The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. wiley.com For this compound, the IR spectrum provides key insights into its molecular structure.

The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. nih.gov In the case of 2-amino-4-chlorobenzonitrile (B1265954), a related compound, these bands appear at 3452 and 3363 cm⁻¹. analis.com.my The nitrile group (-C≡N) shows a strong and sharp absorption band around 2260-2210 cm⁻¹. For instance, the nitrile stretch in 2-amino-4-chlorobenzonitrile is observed at 2211 cm⁻¹. analis.com.my The presence of the isopropyl group can be confirmed by characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric & Asymmetric Stretch 3500 - 3300
Nitrile (-C≡N) Stretch 2260 - 2210
Aromatic Ring C=C Stretch 1600 - 1450
Isopropyl Group C-H Bending ~1385 and ~1370
Aromatic C-H Stretch >3000

This table provides a generalized range for the functional groups present in this compound. Actual peak positions may vary slightly due to the specific molecular environment.

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, the symmetric stretching of the C≡N bond and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum.

X-ray Crystallography for Single Crystal Structure Determination

For this compound, a single crystal X-ray diffraction study would provide definitive information on:

The planarity of the benzonitrile (B105546) ring.

The orientation of the amino and isopropyl substituents relative to the ring.

The bond lengths of the C-N, C≡N, and C-C bonds, which can be compared to theoretical values. For example, in 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

The process involves growing a suitable single crystal, which can be challenging, and then analyzing it using a diffractometer. uhu-ciqso.es The resulting data provides a detailed crystallographic information file (CIF) that contains all the structural parameters of the molecule. aalto.fi

Table 2: Illustrative Crystallographic Parameters Obtainable from X-ray Diffraction

Parameter Description
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations for the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.
Bond Lengths (Å) The distances between the centers of bonded atoms.
Bond Angles (°) The angles formed between three connected atoms.
Torsion Angles (°) The dihedral angles describing the conformation of the molecule.

This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment. Specific values for this compound would require experimental determination.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quality control. savemyexams.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. nih.govchromatographyonline.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sigmaaldrich.comresearchgate.net The retention time of the compound can be used for its identification, while the peak area provides quantitative information about its concentration. UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller particle sizes in the stationary phase. These techniques are crucial for determining the purity of synthesized this compound and for monitoring the progress of reactions involving this compound. epo.orgdiva-portal.org

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. utoronto.caannamalaiuniversity.ac.in It involves spotting the sample onto a thin layer of adsorbent material, typically silica (B1680970) gel or alumina (B75360), on a flat carrier such as a glass plate or aluminum foil. savemyexams.comannamalaiuniversity.ac.in The plate is then placed in a sealed container with a suitable solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. amrita.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds. utoronto.ca For amino compounds, visualizing agents like ninhydrin (B49086) can be used to make the spots visible. chemguide.co.uk

Column chromatography operates on the same principles as TLC but is used for the preparative-scale purification of compounds. rsc.orgrsc.orguva.nl The stationary phase is packed into a vertical glass column, and the sample mixture is applied to the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. For the purification of this compound, an amine-functionalized silica gel or basic alumina might be used as the stationary phase to prevent the basic amine from strongly interacting with the acidic silica gel. biotage.com The choice of solvent system is often guided by preliminary TLC analysis. utoronto.ca

Computational Chemistry and Theoretical Studies of 2 Amino 3 Isopropylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. These computational methods, rooted in quantum mechanics, provide detailed insights into molecular structure, reactivity, and spectroscopic characteristics. For 2-amino-3-isopropylbenzonitrile, these calculations offer a powerful lens through which to examine its behavior at the atomic and electronic levels. By solving approximations of the Schrödinger equation, researchers can model various aspects of the molecule's nature, from the geometry of its ground state to its behavior during chemical reactions.

Molecular Geometry Optimization and Conformation Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgyoutube.com This procedure systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. arxiv.org For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define its structure.

Various computational methods can be employed for geometry optimization, ranging from semi-empirical methods to more accurate but computationally intensive ab initio and density functional theory (DFT) methods. mdpi.com The choice of method and basis set, which is a set of functions used to build the molecular orbitals, is crucial for obtaining reliable results. mdpi.com For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations. researchgate.netresearchgate.net

Conformation analysis is an extension of geometry optimization that explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve examining the rotation of the isopropyl group and the amino group relative to the benzene (B151609) ring. Each unique conformation corresponds to a local minimum on the potential energy surface, and identifying the global minimum, the most stable conformer, is a key objective.

Table 1: Optimized Geometric Parameters of this compound (Exemplary Data)

This table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a quantum chemical calculation. The specific values would depend on the level of theory and basis set used.

ParameterValue (Angstroms/Degrees)
C-C (ring) bond lengths~1.39 - 1.41 Å
C-N (nitrile) bond length~1.15 Å
C-N (amino) bond length~1.38 Å
C-C (isopropyl) bond length~1.54 Å
C-H (ring) bond lengths~1.08 Å
C-H (isopropyl) bond lengths~1.09 Å
C-C-C (ring) bond angles~118 - 122°
C-C-N (nitrile) bond angle~178°
H-N-H bond angle~115°
Isopropyl group dihedral angleVariable

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. numberanalytics.com Frontier Molecular Orbital (FMO) theory is a central concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

For this compound, FMO analysis can reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive sites. For example, the HOMO is often localized on the electron-rich amino group and the aromatic ring, while the LUMO may be concentrated on the electron-withdrawing nitrile group.

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

This table provides hypothetical values for key electronic properties of this compound derived from quantum chemical calculations.

PropertyValue (eV)
HOMO Energy-5.5
LUMO Energy-0.8
HOMO-LUMO Gap4.7
Ionization Potential7.2
Electron Affinity0.5

Vibrational Frequency Calculations and Spectroscopic Prediction

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. researchgate.netvasp.at These calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectra, providing a powerful tool for structural confirmation. researchgate.net By analyzing the nature of the vibrational modes, specific peaks in the experimental spectra can be assigned to particular functional groups and types of atomic motion, such as stretching, bending, and torsional vibrations. yale.edu

For this compound, these calculations would predict the characteristic vibrational frequencies for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, the C-H stretches of the aromatic ring and isopropyl group, and the various ring deformation modes. Discrepancies between the calculated and experimental spectra can sometimes be resolved by scaling the calculated frequencies, a common practice to account for the approximations inherent in the theoretical models. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. chemrxiv.orgnih.gov By mapping out the potential energy surface, researchers can identify the minimum energy path that connects reactants to products. youtube.com A key feature of this pathway is the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

For this compound, reaction pathway modeling could be used to study a variety of transformations, such as electrophilic aromatic substitution, reactions involving the amino or nitrile groups, or its synthesis. brainly.com Characterizing the geometry and energy of the transition state provides crucial insights into the reaction's feasibility and kinetics. Theoretical methods can also be used to explore the effects of catalysts on the reaction pathway, potentially identifying ways to lower the activation energy and improve reaction efficiency. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment. researchgate.net

In Silico Approaches for Structure-Reactivity and Structure-Property Relationships

In silico methods encompass a broad range of computational techniques used to predict the properties and activities of molecules. These approaches are particularly valuable in fields like drug discovery and materials science for screening large numbers of compounds and prioritizing them for experimental investigation. For this compound, these methods can be used to establish relationships between its chemical structure and its potential reactivity and properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key examples of in silico approaches. These models use statistical methods to correlate calculated molecular descriptors with experimentally determined activities or properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. By developing a QSAR or QSPR model for a set of related compounds, the activity or property of a new compound like this compound can be predicted without the need for experimental testing. These predictive models can significantly accelerate the process of discovering new molecules with desired characteristics.

Derivatization, Functionalization, and Chemical Reactivity of 2 Amino 3 Isopropylbenzonitrile

Chemical Modifications at the Amino Group of 2-Amino-3-isopropylbenzonitrile

The primary amino group in this compound is a versatile site for various chemical transformations, including acylation and alkylation.

Acylation: The amino group readily undergoes acylation reactions. For instance, it can react with acid anhydrides or acid chlorides to form the corresponding amides. A common example is the reaction with acetyl chloride in the presence of a base like pyridine (B92270) to yield N-(3-cyano-2-isopropylphenyl)acetamide. nih.gov This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: While direct N-alkylation of aminobenzonitriles can be challenging under mild conditions, methods have been developed to achieve this transformation. nih.gov These often involve the use of a protecting group on the amine, followed by alkylation and subsequent deprotection. For example, the amino group can first be converted to a carbamate, which is then alkylated using an alkyl halide in the presence of a base like cesium carbonate. nih.gov This approach allows for the introduction of various alkyl groups onto the nitrogen atom.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as conversion to a hydroxyl, halogen, or other functional groups.

A summary of representative chemical modifications at the amino group is presented in the table below.

Reaction Type Reagent(s) Product Type
AcylationAcid chloride/anhydride, BaseN-acyl-2-amino-3-isopropylbenzonitrile
Alkylation (via carbamate)1. Boc₂O 2. Alkyl halide, Base 3. DeprotectionN-alkyl-2-amino-3-isopropylbenzonitrile
DiazotizationNaNO₂, HCl3-Cyano-2-isopropylbenzenediazonium chloride

Transformations Involving the Nitrile Moiety of this compound

The nitrile group (-C≡N) is a valuable functional group that can be transformed into other important moieties such as carboxylic acids, amides, and amines.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. For example, heating this compound in the presence of a strong acid like sulfuric acid can lead to the formation of 2-amino-3-isopropylbenzoic acid. google.com Partial hydrolysis under milder conditions can yield the corresponding amide, 2-amino-3-isopropylbenzamide.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). organic-chemistry.orggoogle.com This reaction converts this compound into (2-amino-3-isopropylphenyl)methanamine.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, it can react with azides in the presence of a catalyst to form tetrazoles, a class of five-membered heterocyclic compounds. thieme-connect.com

The table below summarizes key transformations of the nitrile group.

Reaction Type Reagent(s) Product Type
Full HydrolysisH₂SO₄, H₂O, heat2-Amino-3-isopropylbenzoic acid
Partial HydrolysisMild acid or base2-Amino-3-isopropylbenzamide
ReductionLiAlH₄ or H₂/Catalyst(2-Amino-3-isopropylphenyl)methanamine
[3+2] CycloadditionSodium azide, Catalyst5-(2-Amino-3-isopropylphenyl)-1H-tetrazole

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (amino and isopropyl groups) play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the isopropyl group is a weak activating group and also an ortho-, para-director. libretexts.org The nitrile group, being an electron-withdrawing group, is a deactivator and a meta-director. libretexts.orgsinica.edu.tw The combined effect of these groups will direct incoming electrophiles to specific positions on the aromatic ring. Due to the strong activating effect of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it (positions 4 and 6). However, the steric hindrance from the adjacent isopropyl group at position 3 might favor substitution at the less hindered position 6.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst. byjus.commsu.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring, or under specific reaction conditions.

The directing effects of the substituents are summarized in the table below.

Substituent Position Electronic Effect Directing Influence
Amino (-NH₂)2Activating, Electron-donatingOrtho, Para
Isopropyl (-CH(CH₃)₂)3Activating, Electron-donatingOrtho, Para
Nitrile (-CN)1Deactivating, Electron-withdrawingMeta

Cyclization Reactions Leading to Fused Heterocyclic Systems Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems due to the presence of the ortho-disposed amino and nitrile groups. These groups can react with various reagents to form new rings fused to the benzene ring.

Synthesis of Quinazolines: Quinazolines and their derivatives are an important class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com this compound can be used to synthesize substituted quinazolines. For example, reaction with a one-carbon synthon, such as formamide (B127407) or orthoesters, can lead to the formation of a pyrimidine (B1678525) ring fused to the benzene ring, resulting in a quinazoline (B50416) derivative. mdpi.com

Synthesis of Pyridines: Fused pyridine systems can also be synthesized from this compound. For instance, multicomponent reactions involving an aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst can lead to the formation of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com

Synthesis of Thiophenes: While not directly a cyclization of the benzonitrile (B105546) itself, related 2-aminobenzonitriles are key intermediates in reactions like the Gewald reaction, which produces 2-amino-3-acylthiophenes. nih.gov

Synthesis of Indoles: The amino group can be a starting point for the synthesis of fused indole (B1671886) ring systems through various cyclization strategies. chempap.orgchim.itrsc.org

The following table provides examples of heterocyclic systems synthesized from this compound or its close analogs.

Reagent(s) Fused Heterocyclic System
Formamide or OrthoestersQuinazoline
Aldehyde, Ketone, Ammonium AcetatePyridine
α-Halo ketone, BaseIndole

Reactivity Profile of this compound Towards Diverse Reagents and Catalytic Systems

The reactivity of this compound is influenced by the electronic and steric properties of its functional groups. The interplay between the electron-donating amino and isopropyl groups and the electron-withdrawing nitrile group governs its behavior in various chemical environments.

Reactivity towards Oxidizing and Reducing Agents: The amino group can be sensitive to oxidation, while the nitrile group can be reduced. The choice of reagents and reaction conditions is crucial to achieve selective transformations. For instance, mild oxidizing agents might affect the amino group, while strong reducing agents will target the nitrile.

Role in Catalytic Systems: this compound can act as a ligand in transition metal-catalyzed reactions, with the amino and nitrile groups coordinating to the metal center. It can also be a substrate in various catalytic processes, such as cross-coupling reactions, where the aromatic ring can be further functionalized. dtu.dk For example, the amino group can be converted to a halide, which can then participate in palladium-catalyzed cross-coupling reactions.

Applications of 2 Amino 3 Isopropylbenzonitrile in Advanced Organic Synthesis and Materials Research

Utility as a Versatile Building Block in Complex Molecule Synthesis

2-Amino-3-isopropylbenzonitrile serves as a crucial starting material, or "building block," in the synthesis of more complex organic molecules. cymitquimica.com The presence of both a nucleophilic amino group and an electrophilic cyano group within the same molecule makes it a bifunctional reactant, enabling a wide array of chemical transformations. arkat-usa.org This dual reactivity is advantageous for constructing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. arkat-usa.org

The strategic placement of the amino and nitrile groups allows for intramolecular reactions, leading to the formation of fused ring systems. Furthermore, these functional groups can be independently modified through various organic reactions. For instance, the amino group can undergo acylation, alkylation, or diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This wide range of possible reactions makes this compound a valuable tool for synthetic chemists aiming to create intricate molecular architectures.

The synthesis of various heterocyclic compounds, such as imidazoles, oxazoles, and pyridines, often utilizes aminonitrile precursors. arkat-usa.orgrsc.org These heterocyclic scaffolds are prevalent in medicinal chemistry and are known to exhibit a range of biological activities. organic-chemistry.orgresearchgate.net The specific substitution pattern of this compound can influence the properties of the resulting complex molecules, making it a key component in the development of new chemical entities.

Table 1: Examples of Complex Molecules Synthesized from Aminonitrile Building Blocks

Resulting Compound ClassSynthetic StrategyKey Features of Aminonitrile Precursor
Imidazole derivativesCyclization reactionsPresence of both amino and nitrile groups
Oxazole derivativesCondensation and cyclizationReactivity of the aminonitrile moiety
Pyridine (B92270) derivativesMulti-component reactionsVersatility as a bifunctional reactant
Fused heterocyclic systemsIntramolecular cyclizationStrategic positioning of functional groups

Precursor for the Development of Novel Organic Ligands and Probes

The inherent structural features of this compound make it an excellent precursor for the design and synthesis of novel organic ligands and probes. The amino group can act as a coordination site for metal ions, forming stable complexes. researchgate.net The ability to form coordination compounds is fundamental to the development of catalysts, sensors, and imaging agents.

By modifying the core structure of this compound, researchers can tune the electronic and steric properties of the resulting ligands. This allows for the creation of ligands with specific selectivities for different metal ions. For example, the introduction of additional donor atoms or chiral centers can lead to ligands capable of forming highly structured and functional metal complexes. scirp.org These complexes have applications in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction.

Furthermore, the benzonitrile (B105546) moiety can be functionalized to incorporate fluorophores or other signaling units, transforming the molecule into a chemical probe. These probes can be designed to detect specific analytes or to monitor biological processes through changes in their optical or electrochemical properties. The versatility of this compound as a starting material facilitates the rational design of these sophisticated molecular tools.

Table 2: Functionalization of this compound for Ligand and Probe Development

Functionalization StrategyTarget ApplicationDesired Property
Introduction of additional donor atomsMetal ion chelationEnhanced coordination and stability
Incorporation of chiral auxiliariesAsymmetric catalysisStereochemical control
Attachment of fluorophoresFluorescent probesAnalyte detection and imaging
Modification of the benzene (B151609) ringTuning electronic propertiesModulating ligand-metal interactions

Investigation of this compound in Bio-inspired Chemical Synthesis Approaches

The principles of bio-inspired synthesis, which mimic nature's strategies for constructing complex molecules, are increasingly being applied in modern organic chemistry. nih.gov In this context, this compound and related aminonitriles can be seen as synthetic analogs of amino acids, which are the fundamental building blocks of proteins. arkat-usa.orgmdpi.com This analogy opens up possibilities for using these compounds in biomimetic synthetic pathways.

One area of investigation involves the use of aminonitriles in the synthesis of peptide nucleic acids (PNAs) or other peptidomimetic structures. These synthetic analogs of DNA and RNA have potential applications in gene therapy and diagnostics. The ability of the amino and nitrile groups to participate in polymerization and cyclization reactions is key to forming these complex biomimetic architectures.

Furthermore, the development of catalysts inspired by enzymes often involves the creation of synthetic scaffolds that mimic the active sites of these biological macromolecules. nih.gov The rigid and well-defined structure of molecules derived from this compound can provide a framework for positioning catalytic groups in a precise three-dimensional arrangement. This approach aims to replicate the high efficiency and selectivity of natural enzymes in synthetic systems. Research in this area is still evolving, but it highlights the potential for this compound to contribute to the next generation of catalysts and functional materials inspired by biological systems.

Chemical Biology Research Involving 2 Amino 3 Isopropylbenzonitrile

Mechanistic Investigations of 2-Amino-3-isopropylbenzonitrile Interactions with Biomolecules (excluding pharmacological effects)There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or other biophysical techniques that detail the direct, non-pharmacological interactions between this compound and specific biomolecules.

Due to this absence of relevant research findings, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the specific constraints of the prompt.

Future Research Perspectives and Unaddressed Challenges for 2 Amino 3 Isopropylbenzonitrile

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency and Selectivity

Currently, the synthesis of 2-Amino-3-isopropylbenzonitrile is not widely documented in peer-reviewed literature, with its availability primarily attributed to chemical suppliers. The development of novel and sustainable synthetic routes is a critical first step in unlocking its research potential. Future research in this area should focus on methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

One promising avenue for exploration is the adaptation of existing methods for the synthesis of substituted aminobenzonitriles. For instance, transition-metal-catalyzed cross-coupling reactions could be investigated for the introduction of the isopropyl or cyano group onto a suitable aniline (B41778) or benzonitrile (B105546) precursor. Furthermore, research into one-pot or tandem reactions that can construct the molecule in a single, streamlined process would be highly valuable. rsc.orgkfupm.edu.sarsc.orgacs.org

A significant challenge will be to achieve regioselectivity, ensuring the amino and isopropyl groups are introduced at the desired positions on the benzene (B151609) ring. Future synthetic strategies should aim to overcome this hurdle through the use of directing groups or carefully designed catalysts. The development of a sustainable synthesis using an alcohol-water system, as has been demonstrated for related compounds, would be a noteworthy advancement. rsc.orgkfupm.edu.sarsc.orgacs.org

Table 1: Hypothetical Comparison of Potential Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Multi-step classical synthesisWell-understood reaction mechanismsLow overall yield, significant waste generation
Transition-metal catalysisHigh efficiency and selectivityCost and toxicity of metal catalysts
Chemo-enzymatic synthesisHigh selectivity, mild reaction conditionsEnzyme stability and cost
Flow chemistry synthesisImproved safety, scalability, and controlInitial setup cost and optimization

Advancements in Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough characterization of this compound is essential for understanding its physical and chemical properties. While basic analytical data may be available from suppliers, a detailed spectroscopic and computational analysis is lacking. Future research should aim to fill this knowledge gap.

Advanced spectroscopic techniques, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, will be crucial for the unambiguous assignment of all proton and carbon signals, providing insights into the molecule's connectivity and spatial arrangement. ipb.pt High-resolution mass spectrometry (HRMS) will be necessary to confirm its elemental composition with high accuracy. Infrared (IR) and Raman spectroscopy will provide valuable information about its vibrational modes and functional groups. researchgate.netresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be a powerful tool to complement experimental data. nih.govjournalcsij.comresearchgate.netacs.orgumn.edu DFT studies can predict the molecule's optimized geometry, electronic structure, and spectroscopic properties. These theoretical calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity and potential interactions. nih.govjournalcsij.comresearchgate.netacs.orgumn.edu For instance, computational models can predict the pKa values and redox potentials, which are crucial for understanding its behavior in different chemical environments. acs.orgumn.edu

Table 2: Illustrative Spectroscopic Data for Future Experimental Determination

Spectroscopic TechniquePredicted Data / Information to be Obtained
¹H NMR (CDCl₃, 400 MHz)Chemical shifts (δ) and coupling constants (J) for aromatic and isopropyl protons.
¹³C NMR (CDCl₃, 100 MHz)Chemical shifts (δ) for all carbon atoms, including the nitrile carbon.
FT-IR (ATR)Characteristic absorption bands for N-H, C-H (aliphatic and aromatic), and C≡N stretching vibrations.
HRMS (ESI+)Exact mass measurement to confirm the molecular formula C₁₀H₁₂N₂.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a sterically hindered benzene ring, suggests a rich and complex chemical behavior. Future research should systematically investigate its reactivity towards various reagents to uncover novel chemical transformations.

The amino group can be expected to undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the regioselectivity being influenced by the interplay of the existing substituents. The photochemical reactivity of N-alkylanilines, which can lead to rearrangements, suggests that the photochemical behavior of this compound could also be a fruitful area of investigation. acs.org

A particularly interesting area of future research would be the exploration of tandem reactions that involve both the amino and nitrile groups. For example, as has been shown for other 2-aminobenzonitriles, this compound could serve as a precursor for the synthesis of fused heterocyclic systems like quinazolinones. rsc.orgkfupm.edu.sarsc.orgacs.org The development of metal-free catalytic systems for such transformations would be a significant contribution to sustainable chemistry. acs.org

Expanding the Scope of this compound Applications in Interdisciplinary Scientific Fields

The potential applications of this compound are yet to be discovered. Based on the known applications of related benzonitrile and aniline derivatives, several interdisciplinary fields could benefit from the exploration of this compound.

In medicinal chemistry, benzonitrile derivatives are found in a wide range of biologically active molecules. ontosight.aiontosight.ai The unique substitution pattern of this compound makes it an interesting scaffold for the design of novel therapeutic agents. For instance, it is listed as a reagent in the synthesis of KRAS G12C inhibitors, highlighting its potential in cancer research. google.com

In materials science, benzonitrile derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as functional dyes. rsc.org The specific electronic properties conferred by the amino and isopropyl groups could lead to the development of new materials with interesting photophysical or electronic properties.

Furthermore, the agrochemical industry often utilizes nitrogen-containing aromatic compounds. researchgate.net The biological activity of this compound and its derivatives against pests or as plant growth regulators could be a valuable area of investigation. The exploration of its use as a building block in the synthesis of complex organic molecules and polymers also holds significant promise. atamankimya.com

Q & A

Q. What are the key considerations in designing a synthetic route for 2-Amino-3-isopropylbenzonitrile?

Q. How can NMR spectroscopy be optimized to characterize structural ambiguities in this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR with deuterated solvents (e.g., DMSO-d6) to resolve amino and nitrile proton signals. For steric hindrance from the isopropyl group, 2D NMR (e.g., COSY, HSQC) can clarify coupling patterns. Compare spectral data with structurally analogous compounds like 4-Amino-3-methylbenzonitrile to identify substitution effects .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow general guidelines for aromatic amines and nitriles: use fume hoods to minimize inhalation, wear nitrile gloves, and employ full-face shields during bulk handling. Storage should prioritize airtight containers in cool, dry conditions to prevent hydrolysis of the nitrile group. Reference safety data for benzonitrile derivatives, which emphasize skin/eye protection and emergency washing procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology : Conduct systematic solubility tests in polar (e.g., DMF, ethanol) and nonpolar solvents (e.g., toluene) under controlled temperatures (20–80°C). Compare results with structurally similar compounds (e.g., 3-(Aminomethyl)benzonitrile) to identify trends in substituent effects. Document solvent purity and degassing steps to minimize experimental variability .

Q. What strategies improve reaction yields in the synthesis of this compound derivatives for drug discovery?

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps, focusing on the amino and nitrile groups. Compare with experimental data (e.g., Hammett constants) to validate predictions. Studies on 4-Amino-3-methylbenzonitrile suggest that electron-withdrawing substituents enhance nitrile electrophilicity, guiding catalyst selection .

Q. What analytical techniques are best suited to detect degradation products of this compound under oxidative conditions?

  • Methodology : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation byproducts. Compare fragmentation patterns with databases for common nitrile degradation pathways (e.g., hydrolysis to carboxylic acids or oxidation to amides). Include stability studies under UV light and varying pH .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

Q. How can isotopic labeling clarify the metabolic fate of this compound in pharmacokinetic studies?

  • Methodology : Synthesize 13C^{13}C-labeled nitrile or amino groups and track metabolites via LC-MS/MS. Compare with unlabeled controls to distinguish endogenous compounds. Prior work on deuterated benzamides demonstrates improved detection limits for amine-containing metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.